molecular formula C7H11IN2 B1427324 1-(sec-Butyl)-4-iodo-1H-pyrazole CAS No. 1339666-74-8

1-(sec-Butyl)-4-iodo-1H-pyrazole

Cat. No.: B1427324
CAS No.: 1339666-74-8
M. Wt: 250.08 g/mol
InChI Key: ZMHFNXBDYILZQT-UHFFFAOYSA-N
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Description

1-(sec-Butyl)-4-iodo-1H-pyrazole is an organic compound belonging to the class of aryl iodides. It features a pyrazole ring substituted with an iodine atom at the 4-position and a methylpropyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-4-iodo-1H-pyrazole can be achieved through several methods. One common approach involves the iodination of a pyrazole precursor. For instance, the reaction of N-alkylated pyrazoles with iodine in the presence of a base such as sodium bicarbonate can yield the desired product . Another method involves the use of enaminones, hydrazines, and iodine in a cascade reaction to form 1,4-disubstituted pyrazoles .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. Transition-metal-free methods, such as the one-pot preparation of 5-substituted 4-iodopyrazoles from N-alkylated hydrazines, are favored due to their simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions: 1-(sec-Butyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(sec-Butyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Properties

IUPAC Name

1-butan-2-yl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-3-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHFNXBDYILZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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